molecular formula C16H14N4O2 B11835658 N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine CAS No. 180906-19-8

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11835658
CAS No.: 180906-19-8
M. Wt: 294.31 g/mol
InChI Key: JFXYUEPTUNVFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Various alkyl halides, nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the nitro group and dimethylamino group allows for a wide range of chemical modifications and applications .

Properties

CAS No.

180906-19-8

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C16H14N4O2/c1-19(2)16-13-5-3-4-6-14(13)17-15(18-16)11-7-9-12(10-8-11)20(21)22/h3-10H,1-2H3

InChI Key

JFXYUEPTUNVFKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.